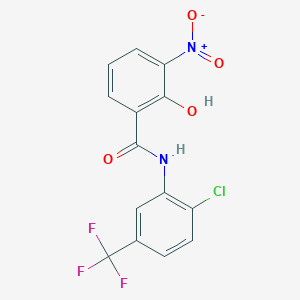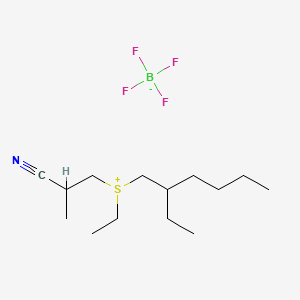
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with a unique structure that includes a carboxypentanoyl group and a trimethylethan-1-aminium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the quality and consistency of the product.
化学反応の分析
Types of Reactions
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-((5-Carboxypentanoyl)oxy)ethoxycarbonylbenzoic acid: Shares a similar carboxypentanoyl group but differs in the rest of the structure.
N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: Contains a similar carboxypentanoyl group but is part of a peptide structure.
Uniqueness
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a carboxypentanoyl group with a trimethylethan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C11H22INO4 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC名 |
2-(5-carboxypentanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21NO4.HI/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14;/h4-9H2,1-3H3;1H |
InChIキー |
VZEHQHHLNZRFSL-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCCCC(=O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)



![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


